REACTION_CXSMILES
|
OC[CH:3]([C:6]1[N:7]=[C:8]2[C:13](=[C:14]3[C:19]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)[CH:12]=[CH:11][CH:10]=[CH:9]2)CO.[Se](=O)=[O:21]>C(OCC)(=O)C>[CH:3]([C:6]1[N:7]=[C:8]2[C:13](=[C:14]3[C:19]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)[CH:12]=[CH:11][CH:10]=[CH:9]2)=[O:21]
|
Name
|
6-(2-hydroxy-1-hydroxymethyl)-phenanthridine
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)C=1N=C2C=CC=CC2=C2C=CC=CC12
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The deep red solution that form is then filtered while hot through celite
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The initial red precipitate is filtered off
|
Type
|
FILTRATION
|
Details
|
The resulting pale yellow solid is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C2C=CC=CC2=C2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |